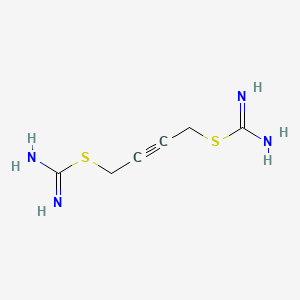

But-2-yne-1,4-diyl dicarbamimidothioate

Description

But-2-yne-1,4-diyl diacetate (CAS 1573-17-7) is an acetylated derivative of but-2-yne-1,4-diol. Its molecular formula is C₈H₁₀O₄, with an average molecular weight of 170.16 g/mol and a monoisotopic mass of 170.057909 . Key synonyms include 1,4-diacetoxy-2-butyne, butynediol diacetate, and 2-butyne-1,4-diol diacetate.

Properties

Molecular Formula |

C6H10N4S2 |

|---|---|

Molecular Weight |

202.3 g/mol |

IUPAC Name |

4-carbamimidoylsulfanylbut-2-ynyl carbamimidothioate |

InChI |

InChI=1S/C6H10N4S2/c7-5(8)11-3-1-2-4-12-6(9)10/h3-4H2,(H3,7,8)(H3,9,10) |

InChI Key |

AIVVCKWVKOVJEV-UHFFFAOYSA-N |

Canonical SMILES |

C(C#CCSC(=N)N)SC(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(CARBAMIMIDOYLSULFANYL)BUT-2-YN-1-YL]SULFANYL}METHANIMIDAMIDE typically involves multiple steps, starting with the preparation of the but-2-yn-1-yl precursor. This precursor is then subjected to a series of reactions to introduce the carbamimidoyl and sulfanyl groups. Common reagents used in these reactions include thiourea and various alkylating agents. The reaction conditions often involve the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{[4-(CARBAMIMIDOYLSULFANYL)BUT-2-YN-1-YL]SULFANYL}METHANIMIDAMIDE undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbamimidoyl group to an amine.

Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

{[4-(CARBAMIMIDOYLSULFANYL)BUT-2-YN-1-YL]SULFANYL}METHANIMIDAMIDE has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of {[4-(CARBAMIMIDOYLSULFANYL)BUT-2-YN-1-YL]SULFANYL}METHANIMIDAMIDE involves its interaction with specific molecular targets. The carbamimidoyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Physical Properties:

Structural Features:

The molecule contains a central alkyne bond (C≡C) flanked by two ester (acetate) groups. This conjugated system enables participation in cycloaddition reactions and acid-catalyzed cycloisomerization .

Comparison with Similar Compounds

But-2-yne-1,4-diol (Parent Diol)

Molecular Formula : C₄H₆O₂ (CAS 110-65-6)

Key Differences :

- Functional Groups : Two hydroxyl (-OH) groups instead of acetates.

- Reactivity : More reactive due to hydroxyl groups, prone to oxidation and hydrogen bonding.

- Physical Properties : Lower molecular weight (86.09 g/mol) and higher polarity, leading to higher water solubility compared to the diacetate.

Comparison Table :

| Property | But-2-yne-1,4-diyl Diacetate | But-2-yne-1,4-diol |

|---|---|---|

| Molecular Weight | 170.16 g/mol | 86.09 g/mol |

| Functional Groups | Acetyl esters | Hydroxyl groups |

| Boiling Point | 116–118°C (8 mmHg) | 238°C (decomposes) |

| Stability | Stable under acidic conditions | Degrades in acid |

| Synthetic Utility | Cycloisomerization substrate | Limited by reactivity |

1,4-Diacetoxybutane (Saturated Analogue)

Molecular Formula : C₈H₁₄O₄

Key Differences :

- Structure : Contains a single bond (C-C) instead of an alkyne.

- Reactivity : Lacks conjugation, making it inert in cycloadditions. Primarily used as a plasticizer or solvent.

- Applications: No reported use in heterocycle synthesis due to absence of unsaturated bonds .

Comparison Table :

| Property | But-2-yne-1,4-diyl Diacetate | 1,4-Diacetoxybutane |

|---|---|---|

| Bond Type | Alkyne (C≡C) | Single bond (C-C) |

| Cycloaddition Reactivity | High (dienophile) | None |

| Synthetic Applications | Furans, indoles synthesis | Industrial solvents |

Ethylene Glycol Diacetate

Molecular Formula : C₆H₁₀O₄

Key Differences :

- Structure : Ethylene backbone (C-C) without unsaturation.

- Reactivity: Limited to ester hydrolysis or transesterification.

Comparison Highlight :

But-2-yne-1,4-diyl diacetate’s alkyne group enables unique reactivity, such as silver triflate-catalyzed formation of 2-alkynyl indoles and Brønsted acid-mediated synthesis of tetrasubstituted furans . These transformations are absent in saturated analogues.

Cycloisomerization Reactions

But-2-yne-1,4-diyl diacetate undergoes Brønsted acid-catalyzed cycloisomerization with 1,3-dicarbonyl compounds to yield tri- and tetrasubstituted furans (e.g., 90% yield under HClO₄ catalysis) . This reactivity stems from the alkyne’s ability to act as a π-electrophile.

Tandem Heterocyclization/Alkylation

In the presence of silver triflate, the compound reacts with 1-((2-tosylamino)aryl)but-2-yne-1,4-diols to form 2-alkynyl indoles, highlighting its role in constructing nitrogen-containing heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.